molecular formula C28H34N4O6 B2577112 2-(6,7-dimethoxy-2,4-dioxo-3-(4-(piperidine-1-carbonyl)benzyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-isopropylacetamide CAS No. 1242859-09-1

2-(6,7-dimethoxy-2,4-dioxo-3-(4-(piperidine-1-carbonyl)benzyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-isopropylacetamide

Katalognummer: B2577112
CAS-Nummer: 1242859-09-1
Molekulargewicht: 522.602
InChI-Schlüssel: ZOTXTUQEFKOTPX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(6,7-Dimethoxy-2,4-dioxo-3-(4-(piperidine-1-carbonyl)benzyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-isopropylacetamide is a synthetic quinazolinone derivative with a complex heterocyclic core. Its structure features a 3,4-dihydroquinazolin-1(2H)-one scaffold substituted with 6,7-dimethoxy groups, a benzyl moiety bearing a piperidine-1-carbonyl group, and an N-isopropylacetamide side chain. Its synthesis likely involves multi-step organic reactions, including nucleophilic substitutions and amide couplings, as inferred from analogous compounds in the literature .

Eigenschaften

IUPAC Name

2-[6,7-dimethoxy-2,4-dioxo-3-[[4-(piperidine-1-carbonyl)phenyl]methyl]quinazolin-1-yl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N4O6/c1-18(2)29-25(33)17-31-22-15-24(38-4)23(37-3)14-21(22)27(35)32(28(31)36)16-19-8-10-20(11-9-19)26(34)30-12-6-5-7-13-30/h8-11,14-15,18H,5-7,12-13,16-17H2,1-4H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOTXTUQEFKOTPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN1C2=CC(=C(C=C2C(=O)N(C1=O)CC3=CC=C(C=C3)C(=O)N4CCCCC4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-(6,7-dimethoxy-2,4-dioxo-3-(4-(piperidine-1-carbonyl)benzyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-isopropylacetamide represents a novel class of quinazoline derivatives with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its complex structure featuring a quinazoline core, methoxy substituents, and a piperidine moiety. Its molecular formula is C₁₈H₃₁N₃O₄, with significant implications for its biological interactions.

Research indicates that this compound exhibits multiple biological activities:

  • Antagonistic Activity : In a screening of over 8,000 compounds for P2X3 receptor antagonism, several derivatives of similar structures demonstrated significant antagonistic properties. For instance, a related compound showed an IC50 value of 1030 nM against the P2X3 receptor, suggesting that modifications in the quinazoline framework can enhance receptor binding and activity .
  • COX Inhibition : Several studies have highlighted the potential of quinazoline derivatives as selective inhibitors of cyclooxygenase (COX) enzymes. The compound's structural features may contribute to its ability to inhibit COX-II selectively without significant COX-I activity, which is crucial for minimizing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Antiproliferative Effects : Preliminary studies suggest that similar quinazoline derivatives exhibit antiproliferative effects against various cancer cell lines. The mechanism involves the induction of apoptosis through modulation of cell cycle regulators and pro-apoptotic factors .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
P2X3 AntagonismIC50 = 1030 nM
COX-II InhibitionSelective inhibition (IC50 range)
AntiproliferativeSignificant growth inhibition in cancer cells

Case Study: P2X3 Receptor Antagonism

A study focused on the synthesis and evaluation of related quinazoline derivatives demonstrated that modifications at the piperidine position significantly influenced antagonistic activity at the P2X3 receptor. The screening process involved testing various concentrations to establish dose-response relationships, ultimately identifying lead compounds for further development .

Case Study: COX Enzyme Inhibition

In vitro assays evaluating COX-I and COX-II inhibition revealed that certain analogs of the compound displayed promising selectivity towards COX-II. This selectivity is critical for developing safer anti-inflammatory medications. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the quinazoline ring could enhance inhibitory potency while reducing adverse effects .

Analyse Chemischer Reaktionen

Nucleophilic Acyl Substitution at the Amide and Carbonyl Sites

The compound contains multiple carbonyl groups (quinazolinone dione, piperidine-1-carbonyl, and acetamide) susceptible to nucleophilic attack. Key reactions include:

Reaction TypeReagents/ConditionsProduct/OutcomeReference
HydrolysisAqueous HCl/NaOH, refluxCleavage of the acetamide side chain to yield carboxylic acid derivatives
AminolysisPrimary/secondary amines, DMF, 80°CSubstitution of the isopropylacetamide group with amine-derived moieties
Piperidine substitutionThiols or alcohols, Mitsunobu conditionsReplacement of the piperidine-1-carbonyl group with thioether or ether linkages
  • The piperidine-1-carbonyl benzyl group may undergo transamidation under catalytic acidic/basic conditions .

  • Methoxy groups at C6/C7 are electron-donating, reducing electrophilic substitution on the quinazolinone ring but enabling directed ortho-metalation for functionalization .

Redox Reactions Involving the Quinazolinone Core

The 2,4-dioxoquinazoline system participates in redox transformations:

Reaction TypeReagents/ConditionsProduct/OutcomeReference
ReductionNaBH4, LiAlH4Partial reduction of carbonyl groups to alcohols
OxidationKMnO4/H2SO4, CrO3Oxidation of the benzylic position to ketone or carboxylic acid
  • The dione system may form enolates under basic conditions (e.g., LDA), enabling alkylation at C3 .

  • The benzyl group adjacent to the quinazolinone is prone to oxidative C-H activation .

Ring-Opening and Rearrangement Reactions

The quinazolinone core can undergo ring modifications under specific conditions:

Reaction TypeReagents/ConditionsProduct/OutcomeReference
Acidic hydrolysisConc. HCl, heatRing-opening to form anthranilic acid derivatives
Photochemical rearrangementUV light, inert atmosphereFormation of fused tricyclic structures via [4+2] cycloaddition
  • Microwave-assisted reactions enhance regioselectivity in ring-functionalization .

  • The piperidine substituent may stabilize transition states during rearrangements .

Functionalization of the Piperidine Moiety

The piperidine-1-carbonyl group undergoes characteristic amine reactions:

Reaction TypeReagents/ConditionsProduct/OutcomeReference
N-AlkylationAlkyl halides, K2CO3, DMSOQuaternary ammonium derivatives
AcylationAcid chlorides, pyridineSubstituted amides
Ring expansionEthylene oxide, H2OSeven-membered azepane derivatives
  • The piperidine nitrogen’s basicity (pKa ~10) facilitates protonation in acidic media, altering solubility .

Biological Activity and Reaction-Driven Modifications

The compound’s reactivity correlates with its pharmacological profile:

  • Kinase inhibition : The quinazolinone core mimics ATP-binding motifs, with methoxy groups enhancing hydrophobic interactions .

  • BET protein antagonism : Electrophilic substituents at C2 improve bromodomain binding affinity .

  • Metabolic stability : Acetamide hydrolysis in vivo generates active metabolites.

Vergleich Mit ähnlichen Verbindungen

Table 1: Core Scaffold and Substituent Analysis

Compound Name Core Structure Key Substituents Molecular Weight (g/mol)
Target Compound 3,4-Dihydroquinazolin-1(2H)-one 6,7-Dimethoxy, 4-(piperidine-1-carbonyl)benzyl, N-isopropylacetamide ~593.6 (estimated)
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Tetrahydroimidazo[1,2-a]pyridine 8-Cyano, 7-(4-nitrophenyl), phenethyl, diethyl ester ~520.5 (reported)
4-(4-Bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide Benzodiazol-2-one 4-Bromo, 3,4-dimethoxyphenyl carboxamide ~458.1 (reported)

Key Observations :

  • Core Diversity: The target compound’s quinazolinone core differs significantly from the imidazopyridine () and benzodiazolone () scaffolds. Quinazolinones are associated with diverse bioactivities, including kinase inhibition, while imidazopyridines and benzodiazolones are often explored for CNS-targeting effects .
  • Substituent Commonalities :
    • Methoxy Groups : Both the target compound and ’s benzodiazolone derivative feature methoxy substituents, which enhance solubility and influence binding affinity .
    • Piperidine Derivatives : The piperidine-1-carbonyl group in the target compound and the piperidine-1-carboxamide in highlight the prevalence of piperidine-based motifs in medicinal chemistry for improving pharmacokinetic properties .

Key Observations :

  • Synthetic Strategies: The target compound’s synthesis may parallel ’s use of carboxamide-forming reactions (e.g., isocyanate coupling). ’s one-pot methodology contrasts with the presumed stepwise approach for the quinazolinone derivative .
  • Analytical Overlap : All compounds rely on NMR and HRMS for structural validation. The target compound’s HRMS data would likely resemble ’s high-resolution accuracy (e.g., [M]+ calcd vs. found discrepancies <0.01%) .

Physicochemical and Functional Implications

  • Solubility and Bioavailability: The target compound’s N-isopropylacetamide and methoxy groups may enhance aqueous solubility compared to ’s nitro- and cyano-substituted imidazopyridine, which is reported as a low-melting solid (243–245°C) .
  • Reactivity: The quinazolinone core’s conjugated system may confer distinct electronic properties versus the benzodiazolone’s bromo-substituted aromatic ring in , affecting redox behavior and metabolic stability .

Q & A

Q. What are the established synthetic routes for this compound, and how can purity be validated during synthesis?

The synthesis typically involves multi-step reactions, including coupling of quinazolinone and piperidine moieties, followed by acetylation. Key steps include:

  • Piperidine-carbonyl intermediate preparation : Reacting 4-(piperidine-1-carbonyl)benzyl chloride with a quinazolinone precursor under basic conditions .
  • Acetylation : Introducing the N-isopropylacetamide group via nucleophilic substitution .
  • Purification : Column chromatography and recrystallization are used to isolate the compound. Purity is validated via HPLC (>95% purity threshold) and 1H/13C NMR to confirm structural integrity .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions (e.g., methoxy, piperidine-carbonyl groups) and stereochemistry .
  • Mass Spectrometry (HRMS) : High-resolution MS validates molecular weight (e.g., [M+H]+ ion matching theoretical mass within 5 ppm error) .
  • Infrared Spectroscopy (IR) : Identifies functional groups like carbonyl (C=O stretch at ~1700 cm⁻¹) and amide bonds .

Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?

  • Enzyme inhibition assays : Target-specific assays (e.g., kinases, phosphatases) using fluorescence polarization or radiometric methods to measure IC50 values .
  • Cellular viability assays : MTT or ATP-luminescence assays in relevant cell lines to assess cytotoxicity .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for improved yield and scalability?

  • Variable screening : Use Plackett-Burman designs to identify critical factors (e.g., temperature, solvent polarity, catalyst loading) affecting yield .
  • Response Surface Methodology (RSM) : Central Composite Design (CCD) models interactions between variables (e.g., reaction time vs. stoichiometry) to predict optimal conditions .
  • Case study : A 2021 study reduced synthesis steps from 11 to 7 using DoE, achieving a 15% yield improvement .

Q. What computational strategies predict pharmacokinetic properties and target binding affinity?

  • Quantum chemical calculations : Density Functional Theory (DFT) optimizes molecular geometry and calculates electrostatic potentials to predict solubility and reactivity .
  • Molecular docking : AutoDock or Schrödinger Suite evaluates binding modes with target proteins (e.g., kinase ATP-binding pockets) .
  • ADMET prediction : Tools like SwissADME estimate bioavailability, blood-brain barrier permeability, and CYP450 interactions .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Meta-analysis : Pool data from multiple studies using standardized assays (e.g., fixed ATP concentration in kinase assays) to minimize variability .
  • Orthogonal validation : Confirm activity with alternative methods (e.g., SPR for binding kinetics vs. enzymatic assays) .
  • Experimental replication : Control variables like cell passage number, serum batch, and incubation time to isolate confounding factors .

Q. What interdisciplinary approaches integrate chemical synthesis with functional biology studies?

  • Chemical biology toolkits : Site-directed mutagenesis paired with structure-activity relationship (SAR) studies to map binding residues .
  • Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies off-target protein interactions .
  • In vivo imaging : Radiolabeled analogs (e.g., 14C-tagged compound) track biodistribution in animal models .

Methodological Considerations

  • Synthetic Challenges : Steric hindrance from the 4-(piperidine-1-carbonyl)benzyl group may require microwave-assisted synthesis to enhance reaction rates .
  • Data Reproducibility : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for sharing raw NMR/MS spectra and assay protocols .
  • Safety Compliance : Follow Chemical Hygiene Plan guidelines for handling reactive intermediates (e.g., acyl chlorides) and cytotoxic compounds .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.